molecular formula C19H21N5O3 B12157301 (2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide

(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide

Cat. No.: B12157301
M. Wt: 367.4 g/mol
InChI Key: OIRLQKUZLHSYOC-UHFFFAOYSA-N
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Description

(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the formation of the pyridino[2,3-d]pyridino[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors. Key steps include:

    Cyclization: Using reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.

    Functional Group Modifications: Introducing the imino, methyl, and oxo groups through reactions with specific reagents such as amines, methylating agents, and oxidizing agents.

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Systems: To enhance efficiency and yield.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imino and methoxyethyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Typically involve the formation of hydroxylated derivatives.

    Reduction Products: Lead to the formation of reduced imino or oxo groups.

    Substitution Products: Result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: May include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

  • (2-imino-10-methyl-5-oxo-1-propyldipyrido[3,4-c:1’,2’-f]pyrimidine-3-carbothioamide)
  • (2-imino-1,10-phenthrolyl Fe/Co complexes)

Comparison:

  • Structural Differences: Variations in the fused ring systems and functional groups.
  • Chemical Properties: Differences in reactivity and stability.
  • Biological Activities: Unique biological activities due to distinct molecular interactions.

This compound stands out due to its complex structure and versatile applications, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-4-8-23-15(20)13(18(25)21-7-10-27-3)11-14-17(23)22-16-12(2)6-5-9-24(16)19(14)26/h4-6,9,11,20H,1,7-8,10H2,2-3H3,(H,21,25)

InChI Key

OIRLQKUZLHSYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCOC

Origin of Product

United States

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